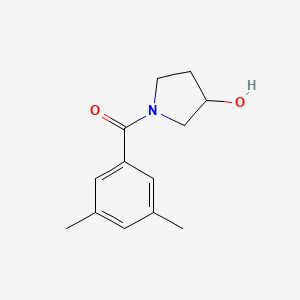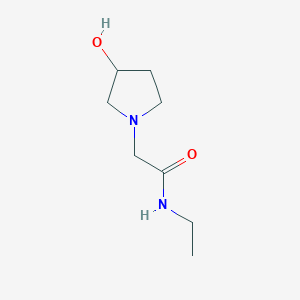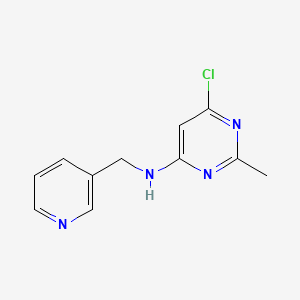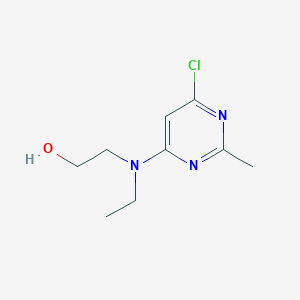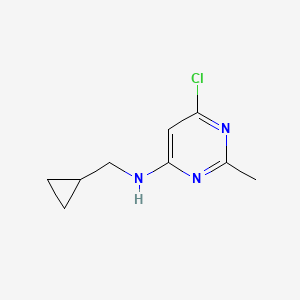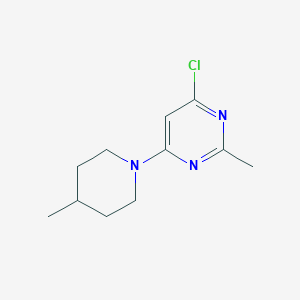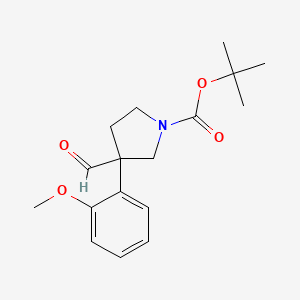
tert-Butyl 3-formyl-3-(2-methoxyphenyl)-1-pyrrolidinecarboxylate
Descripción general
Descripción
Tert-Butyl 3-formyl-3-(2-methoxyphenyl)-1-pyrrolidinecarboxylate (T-B-F-M-P-C) is an organic compound with a variety of uses in the laboratory, including in the synthesis of pharmaceuticals, agrochemicals, and other molecules. It is a versatile compound that can be used in many different ways and can be used to create a range of products.
Aplicaciones Científicas De Investigación
Tert-Butyl 3-formyl-3-(2-methoxyphenyl)-1-pyrrolidinecarboxylate has a variety of applications in scientific research. It can be used as a starting material for the synthesis of a range of molecules, including pharmaceuticals, agrochemicals, and other molecules. It is also used as a catalyst for a variety of reactions, including the Suzuki-Miyaura cross-coupling reaction. Additionally, it can be used as a reactant in the synthesis of other compounds, such as tert-butyl 3-formyl-3-(2-methoxyphenyl)-1-piperidinecarboxylate.
Mecanismo De Acción
Tert-Butyl 3-formyl-3-(2-methoxyphenyl)-1-pyrrolidinecarboxylate acts as a catalyst for a variety of reactions, including the Suzuki-Miyaura cross-coupling reaction. In this reaction, the palladium catalyst functions as a Lewis acid, which binds to the aryl halide and facilitates the formation of a new carbon-carbon bond between the aryl halide and the boronic acid. The reaction is then completed with the addition of a base, which deprotonates the boronic acid and forms the desired product.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is a synthetic compound and is not found naturally in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of tert-Butyl 3-formyl-3-(2-methoxyphenyl)-1-pyrrolidinecarboxylate in laboratory experiments has a number of advantages. It is a versatile compound that can be used in a variety of different reactions, and it is relatively inexpensive and easy to obtain. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant degradation. The main limitation of using this compound in laboratory experiments is that it is toxic and should be handled with appropriate safety protocols.
Direcciones Futuras
There are a number of potential future directions for research involving tert-Butyl 3-formyl-3-(2-methoxyphenyl)-1-pyrrolidinecarboxylate. One possibility is to explore the use of the compound in the synthesis of other molecules, such as pharmaceuticals or agrochemicals. Additionally, further research could be conducted to investigate the potential use of the compound as a catalyst or reactant in other reactions. Finally, research could be conducted to explore the potential toxicity of the compound and develop methods to reduce its toxicity.
Propiedades
IUPAC Name |
tert-butyl 3-formyl-3-(2-methoxyphenyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)22-15(20)18-10-9-17(11-18,12-19)13-7-5-6-8-14(13)21-4/h5-8,12H,9-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAOPEQEHXKXQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C=O)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



